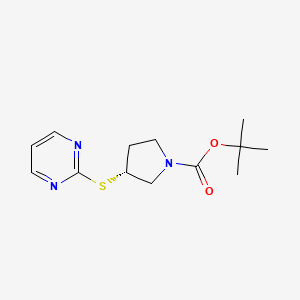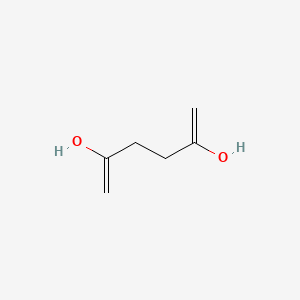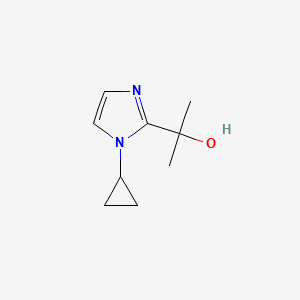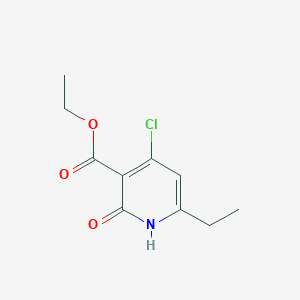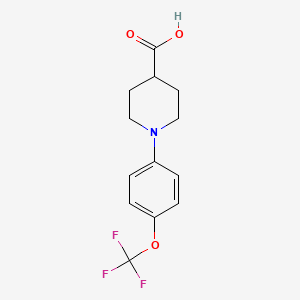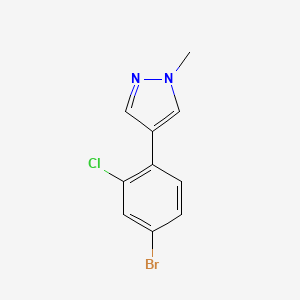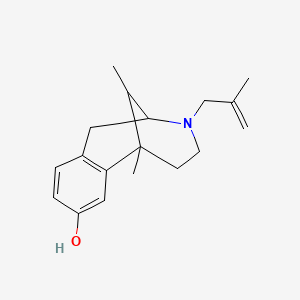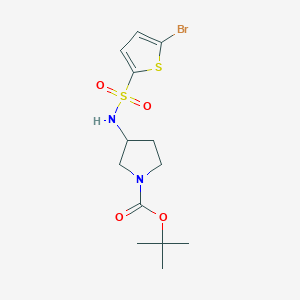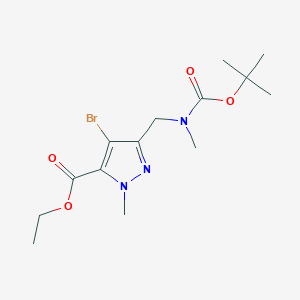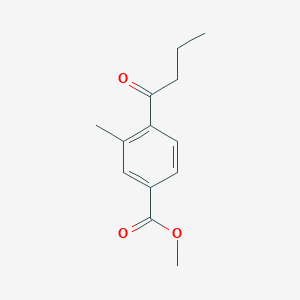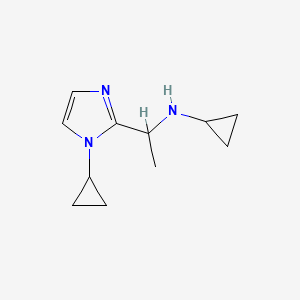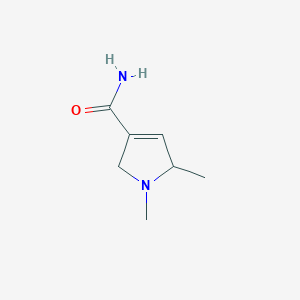
1,5-Dimethyl-2,5-dihydro-1H-pyrrole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-3-carboxamide, 2,5-dihydro-1,5-dimethyl- is a heterocyclic organic compound It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-1,5-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of pyrrole with acyl chlorides under basic conditions to form the corresponding acyl pyrrole. This intermediate can then be further reacted with amines to produce the desired carboxamide derivative. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-1,5-dimethyl- may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1H-Pyrrole-3-carboxamide, 2,5-dihydro-1,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into pyrrole derivatives with different functional groups.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the pyrrole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
1H-Pyrrole-3-carboxamide, 2,5-dihydro-1,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-1,5-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1H-Pyrrole-2-carboxamide: Similar structure but with the carboxamide group at a different position.
2,5-Dimethylpyrrole: Lacks the carboxamide group but shares the dimethyl substitution pattern.
1H-Indole-3-carboxamide: Contains an indole ring instead of a pyrrole ring.
Uniqueness
1H-Pyrrole-3-carboxamide, 2,5-dihydro-1,5-dimethyl- is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H12N2O |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
1,5-dimethyl-2,5-dihydropyrrole-3-carboxamide |
InChI |
InChI=1S/C7H12N2O/c1-5-3-6(7(8)10)4-9(5)2/h3,5H,4H2,1-2H3,(H2,8,10) |
InChIキー |
GNCRYMJUJBSRCT-UHFFFAOYSA-N |
正規SMILES |
CC1C=C(CN1C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


